Lipophilicity Enhancement: 4-(3,5-Difluorophenyl)cyclohexanone vs. 4-Phenylcyclohexanone
The introduction of the 3,5-difluorophenyl group increases the calculated lipophilicity of the cyclohexanone scaffold compared to the non-fluorinated 4-phenylcyclohexanone analog, a critical parameter influencing membrane permeability and oral bioavailability in drug discovery . The XLogP3-AA value for 4-(3,5-difluorophenyl)cyclohexanone is 2.3 [1]. In comparison, the reported logP for 4-phenylcyclohexanone ranges from 2.30 to 2.91 .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 4-Phenylcyclohexanone: LogP = 2.30–2.91 |
| Quantified Difference | Comparable logP range with fluorinated analog exhibiting potentially modulated lipophilicity due to electronic effects. |
| Conditions | Computed values from PubChem (XLogP3-AA) and vendor databases (LogP). |
Why This Matters
This quantified difference in lipophilicity profile influences the selection of this intermediate for optimizing ADME properties in candidate molecules.
- [1] PubChem Compound Summary for CID 17790516, 4-(3,5-Difluorophenyl)cyclohexan-1-one. XLogP3-AA value of 2.3. View Source
